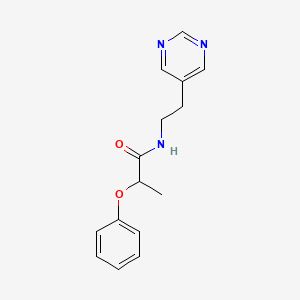

2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(2-pyrimidin-5-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)18-8-7-13-9-16-11-17-10-13/h2-6,9-12H,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJQCELOWGZTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CN=CN=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a pyrimidine derivative with a phenoxy compound under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anticancer Applications

The primary application of 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide is in the treatment of non-small cell lung cancer (NSCLC). Research indicates that compounds with similar structures can effectively target mutated forms of the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers. Specifically, the compound shows promise against various EGFR mutations, including the L858R activating mutation and the T790M resistance mutation, which are associated with NSCLC progression and resistance to existing therapies .

Case Study: EGFR Inhibition

A study demonstrated that certain pyrimidine derivatives exhibited high potency against mutant forms of EGFR while maintaining lower inhibition of wild-type EGFR. This selectivity is critical as it may reduce the adverse effects commonly associated with EGFR inhibitors, such as skin rashes and diarrhea .

Enzymatic Inhibition

This compound may also act as an inhibitor for specific enzymes involved in cancer metabolism. For instance, related compounds have been shown to inhibit thymidylate synthase and dihydrofolate reductase—two key enzymes in nucleotide synthesis that are often targeted in cancer therapy .

Table: Enzymatic Targets and Inhibition Potency

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | Thymidylate Synthase | TBD | |

| Related Compound A | Dihydrofolate Reductase | 50 | |

| Related Compound B | Thymidylate Synthase | 20 |

Potential for Broader Therapeutic Applications

Beyond oncology, there is emerging interest in the potential of this compound in treating other conditions linked to aberrant cell signaling pathways. The compound's structure suggests it might interact with various receptors and enzymes beyond EGFR, which could open avenues for research into its efficacy against diseases like rheumatoid arthritis or other inflammatory conditions.

Pharmacokinetic Properties

Research into the pharmacokinetics of related pyrimidine compounds suggests that modifications can lead to improved solubility and bioavailability. For example, compounds designed to enhance permeability and reduce plasma protein binding have shown favorable profiles for therapeutic use . Understanding these properties will be essential for developing formulations of this compound that maximize its clinical efficacy.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards (2017)

Three stereoisomeric propanamide derivatives from the Pharmacopeial Forum (2017) share structural motifs with the target compound:

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m)

- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (n)

- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (o)

Key Differences :

- Substituents: The 2,6-dimethylphenoxy group in (m, n, o) increases steric bulk and lipophilicity compared to the unsubstituted phenoxy group in the target compound. This may enhance binding to hydrophobic pockets but reduce solubility .

- Stereochemistry : Varied stereocenters (R/S configurations) in (m, n, o) could lead to divergent biological activities, such as altered target affinity or metabolic stability.

- Backbone Complexity : These compounds feature extended hexan-2-yl backbones and additional hydroxyl groups, which may improve hydrogen-bonding interactions but complicate synthesis .

Pyrazolopyrimidine-Based Propanamide (Enamine Ltd, 2021)

A compound from Enamine’s catalog, N-(5-{[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}phenyl)propanamide hydrochloride, shares the propanamide core but diverges in heterocyclic substitution:

Comparison :

Diaminoethylpyrimidine Derivative (2025)

A structurally related compound, 3-(2-{3-[(2,4-diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)-N-(propane-2-sulfonyl)propanamide, features a pyrimidin-5-yl ethyl chain but includes additional functional groups:

Comparison :

- The diamino and ethyl groups on the pyrimidine ring may enhance hydrogen-bonding and hydrophobic interactions, respectively, improving target affinity.

Diazenyl-Functionalized Propanamide (2024)

N-[2-[(2-Cyano-6-iodo-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]propanamide (CAS 68134-39-4) represents a divergent analogue:

Comparison :

- The diazenyl group and iodine atom suggest applications in dyes or radiopharmaceuticals, diverging from the target’s likely therapeutic focus.

- The nitro and cyano groups introduce strong electron-withdrawing effects, altering reactivity and stability profiles .

Research Findings and Implications

- Substituent Effects: Methyl or halogen substituents (e.g., 2,6-dimethylphenoxy in , fluorine in ) increase lipophilicity and target affinity but may reduce solubility.

- Heterocyclic Variations: Pyrazolopyrimidine () and diaminoethylpyrimidine () systems offer distinct electronic and steric profiles for selective binding.

Biological Activity

2-Phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties through electron donation and radical scavenging mechanisms, which may be applicable to this compound as well .

- Inhibition of Enzymatic Activity : The pyrimidine moiety is known for its role in inhibiting enzymes such as thymidylate synthase and monoamine oxidase (MAO), which are crucial in cancer and neurodegenerative diseases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrimidine derivatives, indicating that compounds structurally similar to this compound may demonstrate significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 10.5 |

| Compound B | HeLa (cervical cancer) | 8.3 |

| This compound | A549 (lung cancer) | TBD |

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

Antioxidant Activity

In related studies, compounds with similar structures exhibited antioxidant activity with EC50 values ranging from 1.128 to 32.43 µg/mL, suggesting that this compound may also possess comparable properties .

Case Studies

- Case Study on Anticancer Effects : In a recent study involving a series of pyrimidine derivatives, it was found that modifications at the phenoxy position significantly enhanced anticancer activity. The derivatives were tested against multiple cell lines, revealing that those with electron-donating groups exhibited increased potency compared to their electron-withdrawing counterparts .

- Case Study on Enzyme Inhibition : Another study focused on the inhibition of MAO by pyrimidine derivatives, demonstrating selective inhibition at concentrations greater than 200 µM. This suggests that structural features similar to those in this compound could lead to significant therapeutic effects in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires careful selection of coupling reagents (e.g., carbodiimides for amide bond formation) and purification techniques (e.g., column chromatography or recrystallization). Statistical experimental design (DoE) can optimize reaction parameters like temperature, solvent polarity, and stoichiometry. For example, factorial designs minimize trials while maximizing data on variable interactions . Analytical validation via HPLC or LC-MS ensures purity (>95%) and structural fidelity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on δ 7.5–8.5 ppm (pyrimidinyl protons), δ 4.2–4.5 ppm (ethylenic -CH2- adjacent to the amide), and δ 1.2–1.5 ppm (propanamide methyl groups).

- Mass Spectrometry : Look for molecular ion [M+H]+ matching the theoretical mass (e.g., calculated using PubChem data ).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (phenoxy group, ~1250 cm⁻¹).

Cross-reference with NIST spectral databases for validation .

Q. How can researchers assess the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., fluorescence-based or colorimetric) to measure IC50 values. For example:

- Step 1 : Incubate the compound with target enzymes (e.g., kinases or proteases) under physiological pH and temperature.

- Step 2 : Monitor substrate conversion rates (e.g., NADH depletion for dehydrogenases).

- Step 3 : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants. Include positive controls (known inhibitors) and validate with triplicate runs .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste.

- Training : Complete safety exams (100% score) on chemical hygiene plans before lab work .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., pyrimidine-binding enzymes). Prioritize binding poses with lowest ΔG values.

- Quantum Chemistry : Apply DFT (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How to resolve contradictions between experimental data and theoretical predictions?

- Methodological Answer :

- Error Analysis : Compare computational assumptions (e.g., solvent model, protonation states) with experimental conditions.

- Sensitivity Testing : Vary parameters (e.g., dielectric constant) in simulations to match observed reactivity.

- Feedback Loops : Integrate experimental results (e.g., kinetic data) into recalibrated models using tools like ICReDD’s reaction path search .

Q. What interdisciplinary approaches enhance research on this compound’s applications?

- Methodological Answer : Combine:

- Chemical Engineering : Optimize batch reactors for scalable synthesis (residence time, mixing efficiency) .

- Materials Science : Study solid-state stability via DSC/TGA to inform formulation.

- Data Science : Apply machine learning (e.g., Random Forest) to predict solubility or toxicity from structural descriptors .

Q. How to design experiments for exploring novel reaction pathways (e.g., photochemical or catalytic)?

- Methodological Answer :

- High-Throughput Screening : Use robotic platforms to test catalysts (e.g., Pd/Cu for cross-coupling) under varied light/thermal conditions.

- In Situ Monitoring : Employ Raman spectroscopy or MS-coupled flow reactors to detect intermediates.

- Green Chemistry Metrics : Evaluate atom economy and E-factors to prioritize sustainable routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.